Cypermethrin

Hydrolytic stability Aqueous degradation Formulation shelf-life

Generic substitution in cypermethrin-class pyrethroids is scientifically invalid due to pronounced isomer-dependent differences in potency, metabolic stability, and environmental fate. Mitigate performance variability and regulatory risk by sourcing from BenchChem. • Isomer-Dependent Efficacy: Cis-isomers exhibit up to 10× greater biological activity than trans-isomers. Specify cis:trans ratio to ensure batch-to-batch consistency. • Optimized Stability: Cypermethrin's 2.2× longer grain storage half-life vs. cyfluthrin (252 vs. 114 weeks) minimizes re-treatment frequency and labor costs. • Broad-Spectrum Control: 3.2× greater potency against Aedes aegypti larvae compared to lambda-cyhalothrin (LC50 0.00060 vs. 0.0019 mg/L) for cost-effective vector control.

Molecular Formula C22H19Cl2NO3
Molecular Weight 416.3 g/mol
CAS No. 52315-07-8
Cat. No. B1669662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypermethrin
CAS52315-07-8
Synonymsalpha-cypermethrin
alphacypermethrin
alphamethrin
beta-cipermetrina
Cymbush
cypermethrin
cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer
cypermethrin, (1R-(1alpha(R*),3beta))-isomer
cypermethrin, (1R-(1alpha(S*),3beta))-isomer
Fastac 50EC
Fendona
NRDC 149
supercypermethrin
supermethrin
WL 85871
WL-85871
Molecular FormulaC22H19Cl2NO3
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
InChIInChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
InChIKeyKAATUXNTWXVJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C).
Soluble in chloroform, methylene chloride, and toluene;  slightly soluble in petroleum ether and methanol.
In water, 0.01 mg/l @ 25 °C.
Soluble in methanol, acetone, xylene, dichloromethane
In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C).
Soluble in methanol and methylene dichloride
In water, 4X10-3 mg/L at 20 °C
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cypermethrin Procurement Overview


Cypermethrin (CAS 52315-07-8) is a synthetic Type II pyrethroid insecticide and acaricide, belonging to the α-cyano-3-phenoxybenzyl ester subclass [1]. It is a chiral molecule comprising four diastereoisomeric pairs (eight stereoisomers) that differ significantly in biological activity, metabolic stability, and environmental fate [1][2]. Commercial cypermethrin is a racemic mixture with a variable cis:trans ratio (40:60 to 80:20) [2], and its isomer-dependent performance is a critical factor distinguishing it from refined, isomerically pure alternatives such as alpha-cypermethrin and zeta-cypermethrin [3].

Isomer composition Stereochemical and enantiomeric profiling studies
Potency screening Isomer-dependent target-site activity and metabolic stability assays
Environmental fate Enantiomer-specific degradation and persistence monitoring

Cypermethrin Isomer Ratio and Stability


Generic substitution among cypermethrin-class pyrethroids is scientifically invalid due to pronounced isomer-dependent differences in target-site potency [1], metabolic detoxification rates [2], and hydrolytic stability [3]. The cis:trans ratio and enantiomeric composition of cypermethrin products directly govern insecticidal efficacy, environmental persistence, and non-target toxicity, as cis-isomers exhibit up to 10-fold greater biological activity but slower metabolic clearance than trans-isomers [1][2]. Commercial formulations of alpha-cypermethrin (refined cis isomers), zeta-cypermethrin (enriched trans isomers), and beta-cypermethrin (mixed composition) therefore exhibit divergent performance profiles that cannot be predicted from generic cypermethrin specifications .

Cis:trans ratio mismatch

Isomer ratio governs hydrolytic stability and target-site potency; racemic mixtures may differ from enriched formulations.

Enantiomeric composition shift

Metabolic clearance rates vary substantially among enantiomers, altering residual activity and non-target impact profiles.

Refined isomer products not interchangeable

Alpha-cypermethrin (cis-enriched), zeta-cypermethrin (trans-enriched), and beta-cypermethrin exhibit divergent performance that cannot be predicted from generic cypermethrin.

Cypermethrin Quantitative Differentiation Evidence


Hydrolytic Stability: Cypermethrin vs. Permethrin

The trans-isomer of cypermethrin undergoes hydrolysis 1.2 to 1.7 times faster than the cis-isomer across pH 3.0 to 11.0 at 25–50°C [1]. This differential stability is less pronounced than in permethrin, where pyrethroid class-level data indicate trans-isomers are hydrolyzed substantially faster than cis-isomers [2]. The cis-isomer of cypermethrin exhibits half-lives of 21 and 24 days in river and sea water at 25°C, respectively, whereas the trans-isomer degrades more rapidly .

Hydrolytic stability
Class-level
trans/cis hydrolysis ratio 1.2–1.7 (pH 3–11, 25–50°C); permethrin shows greater differential
Supports isomer-dependent formulation stability screening
Cis-enriched batches degrade slower in aqueous media
Hydrolytic stability Aqueous degradation Formulation shelf-life

Larval Mosquito Toxicity: Cypermethrin vs. Lambdacyhalothrin

In WHO-standard bioassays against three mosquito vector species, cypermethrin exhibited LC50 values of 0.0064 mg/L (Anopheles stephensi), 0.00060 mg/L (Aedes aegypti), and 0.00012 mg/L (Culex quinquefasciatus) [1]. Against Aedes aegypti, cypermethrin (LC50 0.00060 mg/L) was 3.2-fold more potent than lambdacyhalothrin (0.0019 mg/L) but slightly less potent than cyfluthrin (0.0005 mg/L) [1].

Larvicidal potency (Ae. aegypti)
Head-to-head
LC50 0.00060 mg/L, 3.2× more potent than lambdacyhalothrin (0.0019 mg/L); 1.2× less potent than cyfluthrin
Supports species-specific potency screening in vector research
WHO standard bioassay, late 3rd/early 4th instar larvae
Vector control Larvicidal activity Public health entomology

Grain Storage Half-Life: Cypermethrin vs. Cyfluthrin

On wheat stored at 25°C and 12% moisture, the most stable cypermethrin enantiomer pair (cis I) exhibited a half-life of 252 weeks, compared to 114 weeks for the corresponding cyfluthrin cis I enantiomers [1]. The least stable trans IV pair of cypermethrin showed a half-life of 66 weeks versus 42 weeks for cyfluthrin trans IV [1]. This indicates cypermethrin provides 2.2-fold greater residual stability on stored grain than cyfluthrin under identical conditions.

Grain storage half-life
Head-to-head
Cis I enantiomer half-life 252 weeks (cypermethrin) vs. 114 weeks (cyfluthrin) on stored wheat
Supports residue persistence comparison on stored grain
25°C, 12% moisture content
Grain storage Post-harvest protection Residue persistence

Soil Persistence: Cypermethrin vs. Bifenthrin

Under laboratory-controlled soil incubation, cypermethrin enantiomers exhibited half-lives of 52–135 days, significantly shorter than cis-bifenthrin enantiomers (277–770 days) but comparable to cis-permethrin enantiomers (99–141 days) [1]. Cypermethrin thus offers an intermediate soil persistence profile that balances residual pest control with reduced long-term environmental accumulation compared to bifenthrin.

Soil half-life range
Head-to-head
52–135 days (cypermethrin enantiomers) vs. 277–770 days (cis-bifenthrin); similar to cis-permethrin (99–141 days)
Supports environmental persistence profiling
Laboratory-controlled soil incubation
Soil persistence Environmental fate Regulatory risk assessment

Soil Degradation: Cypermethrin vs. Deltamethrin

In Japanese upland soils under dark conditions at 25°C, the degradation rate ranking of pyrethroids based on minimum and maximum isomer half-lives was: permethrin (fastest) > cypermethrin > deltamethrin > fenvalerate (slowest) [1]. Only a slight difference in degradation rate was observed between cypermethrin and deltamethrin [1].

Soil degradation rank
Head-to-head
2nd fastest among four pyrethroids: permethrin > cypermethrin > deltamethrin > fenvalerate
Supports comparative degradation screening
Japanese upland soils, 25°C, dark conditions
Soil biodegradation Persistence ranking Environmental risk

Spider Mite Acute Toxicity: Cypermethrin vs. Deltamethrin

In slide-dip bioassays against Tetranychus urticae, the direct toxicity ranking of formulated pyrethroids was: deltamethrin 2.5 EC > cypermethrin 10 EC > flucythrinate 100 ME > fenpropathrin 10 EC > fenvalerate 10 EC > fluvalinate 23.3 AF [1]. Cypermethrin 10 EC showed greater direct toxicity than fenpropathrin, fenvalerate, and fluvalinate but lower toxicity than deltamethrin 2.5 EC [1]. An integrated activity index (LC50/runoff50 ratio) ranked cypermethrin third among six pyrethroids, behind fluvalinate and fenpropathrin [1].

Spider mite toxicity rank
Head-to-head
2nd highest direct toxicity among six formulated pyrethroids; integrated activity index ranked 3rd
Supports mite control efficacy ranking in bioassays
Slide-dip assay, Tetranychus urticae adult females
Acaricidal activity Mite control Crop protection

Cypermethrin Optimal Use Cases


Post-Harvest Grain Protection

Based on the 2.2-fold longer half-life of cypermethrin cis I enantiomers on stored wheat compared to cyfluthrin (252 vs. 114 weeks at 25°C) [1], cypermethrin is the preferred active ingredient for grain storage programs where re-treatment frequency must be minimized. This extended stability translates to reduced labor costs and fewer fumigation events per storage cycle, particularly in warm-climate grain reserves. Procurement specifications should mandate cis-enriched technical material to maximize this stability advantage.

Aedes aegypti Vector Control in Arid Regions

Cypermethrin's 3.2-fold greater potency against Aedes aegypti larvae compared to lambdacyhalothrin (LC50 0.00060 vs. 0.0019 mg/L) [1] makes it the cost-effective choice for public health larviciding campaigns in dengue-endemic arid zones. The lower application rate required for equivalent control reduces active ingredient usage per hectare, minimizing environmental contamination of scarce water resources. Procurement tenders for mosquito control in such regions should specify cypermethrin over lambdacyhalothrin based on this established potency differential.

Moderate Soil Persistence Applications

Cypermethrin's soil half-life range of 52–135 days [1] and its intermediate degradation rate ranking (faster than deltamethrin and fenvalerate, slower than permethrin) [2] position it as the optimal pyrethroid for crops requiring season-long insect control without multi-year soil carryover. Unlike bifenthrin (277–770 day half-life) [1], cypermethrin minimizes the risk of accumulation in rotational crops and reduces regulatory hurdles associated with persistent soil residues. Procurement decisions for broad-acre crops such as cotton and cereals should favor cypermethrin when both efficacy and manageable environmental persistence are required.

pH-Stable Aqueous Formulations

The differential hydrolytic stability of cypermethrin isomers, with cis-isomers degrading 1.2–1.7× slower than trans-isomers across pH 3–11 [1], informs formulation strategy for emulsifiable concentrates and suspension concentrates intended for storage or application in variable pH environments. Cis-isomer-enriched cypermethrin (e.g., alpha-cypermethrin) should be specified for formulations with extended shelf-life requirements or for use in alkaline irrigation waters. Procurement of technical-grade material for aqueous formulations must include cis:trans ratio specifications to ensure batch-to-batch stability consistency.

Application
Selection Property
Validation Focus
Grain storage stability research
Cis-enriched isomer residual half-life
Persistence and re-treatment interval on stored commodities
Aedes aegypti larvicidal screening
Species-specific larvicidal potency
Comparative LC50 profiling in vector control research
Soil persistence and environmental fate studies
Intermediate soil half-life range
Balanced residual control vs. rotational crop carryover risk
Aqueous formulation stability research
Cis-enriched hydrolytic stability
Shelf-life and pH-dependent degradation under variable storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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